molecular formula C14H23NO B12552358 6-[Ethyl(phenyl)amino]hexan-1-OL CAS No. 156780-48-2

6-[Ethyl(phenyl)amino]hexan-1-OL

Cat. No.: B12552358
CAS No.: 156780-48-2
M. Wt: 221.34 g/mol
InChI Key: LIDHWGMXXKSFNT-UHFFFAOYSA-N
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Description

6-[Ethyl(phenyl)amino]hexan-1-OL is an organic compound with the molecular formula C14H23NO. It is a derivative of hexanol, where the hydroxyl group is attached to the first carbon of the hexane chain, and an ethyl(phenyl)amino group is attached to the sixth carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[Ethyl(phenyl)amino]hexan-1-OL typically involves the reaction of 6-bromohexan-1-ol with ethyl(phenyl)amine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include:

    Temperature: 60-80°C

    Solvent: Ethanol or methanol

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and improved yield. The process involves:

    Reactants: 6-bromohexan-1-ol and ethyl(phenyl)amine

    Catalyst: Sodium hydroxide or potassium carbonate

Chemical Reactions Analysis

Types of Reactions

6-[Ethyl(phenyl)amino]hexan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in the presence of a base.

Major Products Formed

    Oxidation: Formation of 6-[Ethyl(phenyl)amino]hexan-1-one or 6-[Ethyl(phenyl)amino]hexanal.

    Reduction: Formation of 6-[Ethyl(phenyl)amino]hexane.

    Substitution: Formation of 6-[Ethyl(phenyl)amino]hexyl chloride or 6-[Ethyl(phenyl)amino]hexyl bromide.

Scientific Research Applications

6-[Ethyl(phenyl)amino]hexan-1-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[Ethyl(phenyl)amino]hexan-1-OL involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, affecting signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    6-Benzylamino-1-hexanol: Similar structure with a benzyl group instead of an ethyl(phenyl) group.

    6-Amino-1-hexanol: Lacks the ethyl(phenyl) group, having only an amino group attached to the hexane chain.

    3-Amino-4-ethyl-hexan-1-ol: Similar structure but with different positioning of the amino and ethyl groups.

Uniqueness

6-[Ethyl(phenyl)amino]hexan-1-OL is unique due to the presence of both an ethyl and phenyl group attached to the amino group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and properties.

Properties

CAS No.

156780-48-2

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

6-(N-ethylanilino)hexan-1-ol

InChI

InChI=1S/C14H23NO/c1-2-15(12-8-3-4-9-13-16)14-10-6-5-7-11-14/h5-7,10-11,16H,2-4,8-9,12-13H2,1H3

InChI Key

LIDHWGMXXKSFNT-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCCCCO)C1=CC=CC=C1

Origin of Product

United States

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